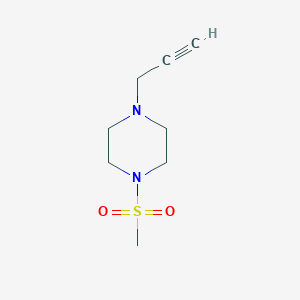

1-(Methylsulfonyl)-4-(prop-2-yn-1-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-4-prop-2-ynylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-3-4-9-5-7-10(8-6-9)13(2,11)12/h1H,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIPOKJTTBKCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-4-(prop-2-yn-1-yl)piperazine typically involves the reaction of piperazine with methylsulfonyl chloride and propargyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Click Chemistry via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group enables efficient 1,3-dipolar cycloaddition with azides to form 1,2,3-triazole derivatives. This reaction is widely used in drug discovery for bioconjugation and library synthesis .

Reaction Table

| Parameter | Details |

|---|---|

| Reactants | 1-(Methylsulfonyl)-4-(prop-2-yn-1-yl)piperazine + Organic azide (R-N₃) |

| Catalyst | CuSO₄·5H₂O (1 mol%), Sodium ascorbate (2 mol%) |

| Solvent | THF/H₂O (4:1) |

| Temperature | Room temperature (25°C) |

| Time | 12–24 hours |

| Yield | 75–92% (depending on azide substituent) |

Mechanism : The copper(I) catalyst accelerates regioselective 1,4-triazole formation through a stepwise process involving π-complexation of the alkyne .

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (–SO₂CH₃) group serves as an excellent leaving group under basic conditions, enabling substitution reactions.

Reaction Table

| Parameter | Details |

|---|---|

| Reactants | This compound + Nucleophile (Nu⁻) |

| Base | NaH (2.0 equiv) or K₂CO₃ (3.0 equiv) |

| Solvent | DMF or THF |

| Temperature | 0°C → Room temperature |

| Products | 1-(Nu-substituted)-4-(prop-2-yn-1-yl)piperazine + CH₃SO₂⁻ |

Key Observations :

-

Amines (e.g., benzylamine) react efficiently at 0°C with NaH .

-

Thiols require milder bases like K₂CO₃ to avoid side reactions.

Sonogashira Cross-Coupling

The terminal alkyne participates in palladium-catalyzed couplings with aryl/vinyl halides.

Reaction Table

| Parameter | Details |

|---|---|

| Reactants | This compound + Aryl halide (X = Br/I) |

| Catalyst | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) |

| Base | Et₃N (3.0 equiv) |

| Solvent | DMF |

| Temperature | 80°C |

| Yield | 60–78% |

Limitation : Steric hindrance from the methylsulfonyl group reduces yields with bulky aryl halides.

Alkylation at Piperazine Nitrogen

The secondary amine in piperazine can undergo alkylation when deprotonated .

Reaction Table

| Parameter | Details |

|---|---|

| Reactants | This compound + Alkyl halide (R-X) |

| Base | NaH (2.5 equiv) |

| Solvent | THF |

| Temperature | 0°C → Reflux |

| Products | Quaternary ammonium derivatives |

Note : Competing substitution at the methylsulfonyl group occurs if bases are not

Scientific Research Applications

1-(Methylsulfonyl)-4-(prop-2-yn-1-yl)piperazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(prop-2-yn-1-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthetic applications, and inferred biological activities of 1-(methylsulfonyl)-4-(prop-2-yn-1-yl)piperazine with analogous piperazine derivatives:

Key Observations:

- Methylsulfonyl vs. Aryl Groups : The methylsulfonyl group (as in the target compound and ) improves solubility and metabolic stability compared to aryl groups (e.g., p-tolyl or fluorophenyl in ), which may enhance lipophilicity and membrane permeability .

- Propargyl Group : The propargyl substituent enables rapid derivatization via CuAAC, a feature shared with compounds in , and 16. This modularity supports high-throughput synthesis of bioactive hybrids .

- Nitroimidazole vs. Tetrazole : Nitroimidazole-containing analogs () are associated with antiparasitic activity, while tetrazole derivatives () may target viral enzymes due to their electron-deficient aromatic systems .

Physicochemical and ADMET Properties

| Property | 1-(Methylsulfonyl)-4-propargylpiperazine | 1-(Nitroimidazole)-4-propargylpiperazine | 1-(p-Tolyl)-4-propargylpiperazine | 1-(Tetrazolyl-methyl)-4-methylsulfonylpiperazine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~201.26 | ~384.38 (C₁₉H₂₀N₆O₃S) | ~285.37 (C₁₇H₂₀N₂) | ~352.41 (C₁₄H₂₀N₆O₃S) |

| LogP (Predicted) | 0.8–1.2 | 2.5–3.0 | 3.0–3.5 | 0.5–1.0 |

| Hydrogen Bond Donors | 1 (NH) | 2 (NH, NO₂) | 1 (NH) | 1 (NH) |

| Solubility (mg/mL) | High (due to -SO₂CH₃) | Moderate | Low | High |

| Metabolic Stability | High (SO₂CH₃ resists oxidation) | Moderate (Nitroimidazole prone to reduction) | Low (Aryl group susceptible to CYP450) | High (Tetrazole stabilizes metabolism) |

Notes:

- The target compound’s methylsulfonyl group reduces LogP compared to aryl-substituted analogs, favoring aqueous solubility and oral bioavailability .

- Propargyl-containing derivatives may undergo alkyne-specific metabolic pathways, such as oxidation to reactive intermediates, necessitating further toxicological profiling .

Biological Activity

1-(Methylsulfonyl)-4-(prop-2-yn-1-yl)piperazine, also known as 3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one, is a compound characterized by its unique chemical structure that includes a methanesulfonyl group, a piperazine ring, and a propynyl moiety. This compound has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition and interactions with various proteins.

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Methanesulfonyl Group | Provides unique reactivity and solubility |

| Piperazine Ring | Contributes to biological activity through receptor interactions |

| Propynyl Group | Enhances binding properties and chemical reactivity |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, effectively blocking their activity. Additionally, it may modulate protein functions, leading to various biological effects such as:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biochemical pathways.

- Protein Interaction : It alters the function of proteins, which can impact cellular signaling and metabolic processes.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies on piperazine derivatives have shown effectiveness against viruses like chikungunya virus (CHIKV) and others. These compounds were found to be selective inhibitors with significant potency in vitro .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity revealed that while some derivatives showed promising antiviral activity, they also exhibited varying levels of cytotoxicity. For example, a related compound demonstrated a selectivity index (SI) indicating its potential as an antiviral agent while maintaining acceptable safety profiles .

Study on Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of piperazine derivatives highlighted that modifications in the chemical structure could enhance both potency and selectivity against target enzymes. This study provided insights into structure–activity relationships (SAR), emphasizing the importance of specific functional groups in achieving desired biological effects .

Antiplasmodial Activity

Another relevant study examined the antiplasmodial activity of compounds structurally related to this compound. Despite not identifying a superior compound compared to existing treatments for malaria, the research contributed valuable SAR data that could guide future drug development efforts targeting Plasmodium falciparum .

Q & A

How can the synthesis of 1-(Methylsulfonyl)-4-(prop-2-yn-1-yl)piperazine be optimized for high yield and purity?

Answer:

The synthesis typically involves two key steps: (1) alkylation of the piperazine core with propargyl bromide and (2) sulfonylation using methylsulfonyl chloride. Optimizing reaction conditions is critical:

- Alkylation : Use DMF as a solvent with powdered K₂CO₃ as a base. Stirring at room temperature for 6–7 hours ensures complete substitution while minimizing side reactions like over-alkylation .

- Sulfonylation : Conduct the reaction in dichloromethane (DCM) with triethylamine to scavenge HCl. Purification via column chromatography (silica gel, ethyl acetate:hexane gradient) removes unreacted sulfonylating agents .

- Yield Improvement : Pre-purification via acid-base extraction (e.g., methylene chloride washes) enhances purity before chromatography .

What advanced spectroscopic and analytical methods validate the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Confirm the presence of the propargyl group (δ ~2.3 ppm for terminal alkyne protons, δ 70–80 ppm for sp-hybridized carbons) and methylsulfonyl moiety (δ ~3.0 ppm for CH₃, δ ~45 ppm for sulfonyl carbon) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error to distinguish from isomers .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., propargyl vs. allenyl isomers) and confirm hydrogen-bonding patterns in the crystal lattice .

How can researchers design experiments to evaluate the bioactivity of this compound in cancer or antimicrobial models?

Answer:

- In Vitro Assays :

- Anticancer : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with positive controls (e.g., doxorubicin) .

- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Include biofilm inhibition assays using crystal violet staining .

- Mechanistic Studies : Perform flow cytometry for apoptosis/necrosis profiling and ROS detection assays to link bioactivity to oxidative stress pathways .

What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced potency?

Answer:

Key SAR observations from analogous piperazine derivatives:

- Propargyl Group : The terminal alkyne enables click chemistry for triazole conjugation, improving solubility and target affinity .

- Methylsulfonyl Group : Enhances electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., tyrosine kinases) .

- Piperazine Core : Substitution at the 4-position with bulky groups (e.g., aryl) can hinder rotational freedom, improving binding specificity .

- Optimization Strategy : Replace the methylsulfonyl group with fluorobenzyl or nitroimidazole moieties to modulate lipophilicity and metabolic stability .

How can molecular docking and dynamics simulations predict binding modes of this compound with biological targets?

Answer:

- Target Selection : Prioritize enzymes with known piperazine interactions (e.g., HIV reverse transcriptase, tyrosine kinases) .

- Docking Workflow :

- Validation : Compare predicted binding energies with experimental IC₅₀ values. Use MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .

How should researchers address contradictions in reported bioactivity data across different studies?

Answer:

- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize inter-lab variability .

- Metabolic Stability : Test compounds in hepatocyte microsomes to identify CYP450-mediated inactivation, which may explain potency drops in vivo .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out regiochemical misassignments .

What crystallographic data elucidate the supramolecular interactions of this compound in solid-state studies?

Answer:

- Hydrogen Bonding : The methylsulfonyl group often acts as an acceptor, forming C–H⋯O bonds with adjacent aryl rings (distance ~3.2 Å) .

- Packing Motifs : Propargyl groups participate in π-π stacking (offset ~3.8 Å) with aromatic residues, influencing solubility and melting points .

- Disorder Analysis : For flexible substituents (e.g., propargyl), refine occupancy factors to resolve electron density ambiguities .

What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (category 2 irritant) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of propargyl bromide vapors (TLV 0.1 ppm) .

- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.